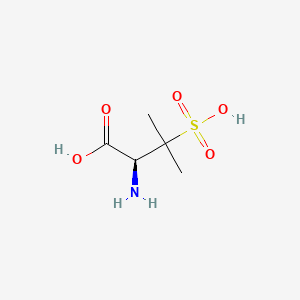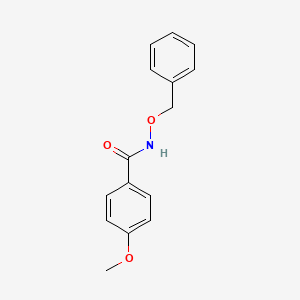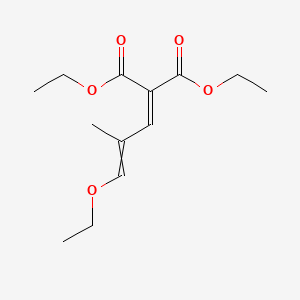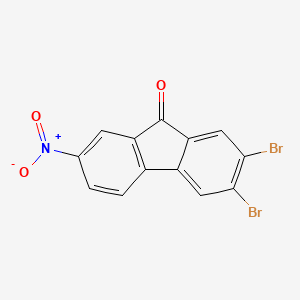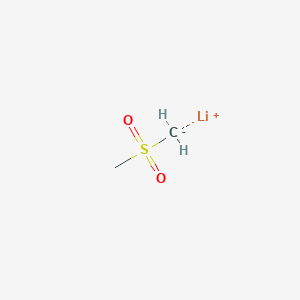
lithium;methanidylsulfonylmethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;methanidylsulfonylmethane is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications This compound is composed of lithium, a highly reactive alkali metal, and methanidylsulfonylmethane, a sulfonyl-containing organic molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;methanidylsulfonylmethane typically involves the reaction of lithium salts with methanidylsulfonylmethane precursors. One common method is the metathesis reaction, where lithium halides (such as lithium chloride or lithium bromide) react with sodium methanidylsulfonylmethane in an organic solvent like tetrahydrofuran (THF) or ethanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity lithium salts and methanidylsulfonylmethane precursors, with careful control of reaction conditions to ensure high yield and purity. The reaction mixture is typically stirred at elevated temperatures to facilitate the reaction, followed by purification steps such as filtration and recrystallization to obtain the final product .
化学反应分析
Types of Reactions
Lithium;methanidylsulfonylmethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl-containing products.
Reduction: Reduction reactions can lead to the formation of lithium-containing reduced species.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. These reactions are typically carried out in organic solvents under controlled temperatures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonyl oxides, while reduction reactions can produce lithium-containing reduced compounds. Substitution reactions can result in a variety of functionalized sulfonyl derivatives .
科学研究应用
Lithium;methanidylsulfonylmethane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.
Biology: The compound’s reactivity makes it useful in biochemical studies, including enzyme inhibition and protein modification.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: This compound is used in the production of advanced materials, including battery components and specialty chemicals
作用机制
The mechanism by which lithium;methanidylsulfonylmethane exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and proteins, altering their activity and function.
Pathways Involved: Key pathways include the inhibition of inositol monophosphatase and glycogen synthase kinase-3, which are involved in cellular signaling and metabolic regulation
相似化合物的比较
Similar Compounds
Compounds similar to lithium;methanidylsulfonylmethane include other lithium-containing sulfonyl derivatives and organosulfur compounds. Examples include lithium methanesulfonate and lithium trifluoromethanesulfonate .
Uniqueness
This compound is unique due to its specific combination of lithium and methanidylsulfonylmethane, which imparts distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in research and industry, where other similar compounds may not be as effective .
属性
CAS 编号 |
17609-14-2 |
|---|---|
分子式 |
C2H5LiO2S |
分子量 |
100.1 g/mol |
IUPAC 名称 |
lithium;methanidylsulfonylmethane |
InChI |
InChI=1S/C2H5O2S.Li/c1-5(2,3)4;/h1H2,2H3;/q-1;+1 |
InChI 键 |
HJYZONPASHBZGC-UHFFFAOYSA-N |
规范 SMILES |
[Li+].CS(=O)(=O)[CH2-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


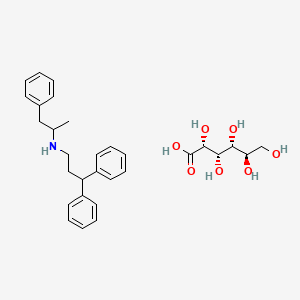

![4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14713771.png)
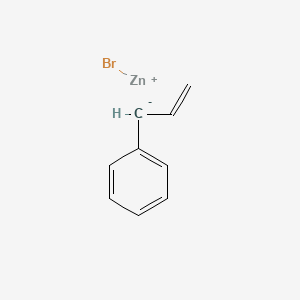
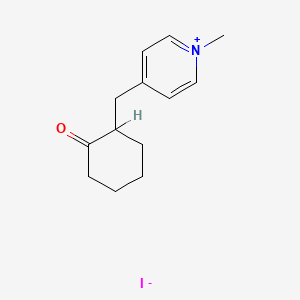

![2-[[4-(Diethylamino)phenyl]-hydroxymethyl]naphthalene-1,4-dione](/img/structure/B14713790.png)
![N-[(E)-1-phenylethylideneamino]pyridin-2-amine](/img/structure/B14713802.png)
![3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate](/img/structure/B14713804.png)
